L-fructose-1-13C L-fructose-1-13C
Brand Name: Vulcanchem
CAS No.: 117013-21-5
VCID: VC0118293
InChI: InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1/i2+1
SMILES: C1C(C(C(C(O1)(CO)O)O)O)O
Molecular Formula: C₅¹³CH₁₂O₆
Molecular Weight: 181.15

L-fructose-1-13C

CAS No.: 117013-21-5

Cat. No.: VC0118293

Molecular Formula: C₅¹³CH₁₂O₆

Molecular Weight: 181.15

* For research use only. Not for human or veterinary use.

L-fructose-1-13C - 117013-21-5

Specification

CAS No. 117013-21-5
Molecular Formula C₅¹³CH₁₂O₆
Molecular Weight 181.15
IUPAC Name (3R,4S,5S)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1/i2+1
SMILES C1C(C(C(C(O1)(CO)O)O)O)O

Introduction

Chemical Structure and Properties

L-Fructose-1-13C is a stable isotope-labeled version of L-fructose, specifically containing a carbon-13 atom at the C1 position. The compound has a molecular formula of C513CH12O6 and a molecular weight of 181.15 . Its full IUPAC name is (3R,4S,5S)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol, which describes its stereochemical configuration. The compound is registered with CAS number 117013-21-5, providing a standardized identifier for research and commercial purposes.

L-Fructose-1-13C possesses the same chemical properties as regular L-fructose but with the advantage of the 13C isotope label, which allows it to be tracked through metabolic pathways. This isotope-labeled compound belongs to the category of endogenous metabolites and isotope-labeled compounds, making it valuable for metabolic research .

Structural Comparison with D-Fructose

While the search results focus primarily on L-Fructose-1-13C, it is worth noting that the compound differs structurally from the more common D-fructose. L-fructose is less common in nature and has different stereochemical properties compared to D-fructose, which is abundantly found in fruits and honey. The 13C labeling at position 1 makes this compound particularly suitable for studying specific metabolic pathways involving the C1 carbon of fructose.

Applications in Metabolic Research

L-Fructose-1-13C has emerged as a critical tool in metabolic research, offering researchers the ability to trace fructose metabolism pathways with precision. The strategic placement of the 13C label at the C1 position allows for detailed tracking of metabolic fates and transformations of fructose in biological systems.

Metabolic Pathway Tracing

The primary application of L-Fructose-1-13C is in tracing metabolic pathways. By incorporating the 13C label, researchers can follow the fate of fructose as it undergoes various metabolic transformations. This proves particularly valuable in understanding how fructose is processed in the body and its impact on health outcomes. The labeled compound allows for quantitative assessment of fructose metabolism, enabling researchers to determine conversion rates and metabolic flux through different pathways.

For example, studies have employed similar isotope-labeled fructose compounds (such as D-[1-13C]fructose) to investigate the conversion to glucose, lactate, and alanine in liver cells . These investigations provide insights into the relative contributions of different enzymatic pathways, such as those involving fructokinase and hexokinase isoenzymes in the phosphorylation of fructose .

Clinical Research Applications

In clinical research, L-Fructose-1-13C offers valuable insights into metabolic disorders and conditions associated with abnormal fructose metabolism. The compound enables researchers to quantify metabolic differences between healthy individuals and those with metabolic conditions. This quantitative assessment is crucial for understanding disease mechanisms and developing targeted therapeutic approaches .

Role in Investigating Hereditary Fructose Intolerance

One of the most significant applications of L-Fructose-1-13C is in the study of Hereditary Fructose Intolerance (HFI), a genetic disorder characterized by the deficiency of aldolase B enzyme .

Pathophysiology of HFI

Hereditary Fructose Intolerance is characterized by a deficiency in aldolase B, an enzyme critical for cleaving fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate. In individuals with HFI, continuous exposure to fructose can lead to severe health complications due to the body's inability to properly metabolize fructose .

Diagnostic Applications

L-Fructose-1-13C and similar labeled compounds enable researchers to quantify the extent of fructose metabolism impairment in HFI patients compared to healthy individuals. By administering labeled fructose and tracking its metabolic fate through 13C NMR spectroscopy or other analytical techniques, clinicians can assess the severity of metabolic disruption and monitor treatment efficacy .

The search results indicate that 13C NMR studies using labeled fructose reveal significant differences in glucose enrichment patterns between control subjects and HFI patients. For instance, one study showed that plasma glucose C-1 13C enrichment was 3.2% in a control subject compared to only 1.0% in an HFI patient, despite similar rates of labeled fructose infusion . This quantitative difference provides a measurable indicator of metabolic impairment in HFI.

Analytical Techniques for L-Fructose-1-13C

Several analytical techniques are employed to study L-Fructose-1-13C in biological systems, with 13C Nuclear Magnetic Resonance (NMR) spectroscopy being particularly prominent.

13C NMR Spectroscopy

13C NMR spectroscopy serves as a powerful tool for tracking the metabolic fate of L-Fructose-1-13C. This technique allows researchers to observe the distribution of the 13C label in various metabolites derived from fructose metabolism. The spectroscopic data provide insights into metabolic pathways and rates, enabling quantitative assessment of fructose metabolism under different physiological or pathological conditions .

Chemical Shift Data

The chemical shift values in 13C NMR provide crucial information for identifying and quantifying 13C-enriched metabolites. While the search results do not specifically list the chemical shift values for L-Fructose-1-13C, they do contain reference information for various carbon positions in related compounds .

Table 1: Examples of 13C Chemical Shift Values for Carbohydrates

Carbon PositionChemical Shift (ppm)
C1 (glucose)93.2
C2 (glucose)72.5
C1 (fructose)63.4-63.5
C2 (fructose)102.0-105.9

These chemical shift values, while not specific to L-Fructose-1-13C, provide reference points for analyzing spectra of fructose metabolites in research settings .

Mass Spectrometry

Gas Chromatography/Mass Spectrometry (GC/MS) complements NMR spectroscopy in analyzing the metabolic fate of L-Fructose-1-13C. This technique confirms the 13C enrichment levels in various metabolites and provides validation for NMR findings. For example, studies have used GC/MS to confirm the 13C enrichment of plasma glucose derived from labeled fructose metabolism .

Metabolism of L-Fructose-1-13C

Understanding the metabolism of L-Fructose-1-13C requires consideration of both the stereoisomeric nature of L-fructose and the impact of the 13C label on metabolic tracking.

Comparative Metabolism with D-Fructose

While the search results primarily focus on D-fructose metabolism (as in the study using D-[1-13C]fructose, D-[2-13C]fructose, or D-[6-13C]fructose), these findings provide relevant insights into how labeled fructose molecules are metabolized . The metabolic pathways for L-fructose may differ from D-fructose due to stereochemical differences, but the tracking principles using 13C labeling remain applicable.

Metabolic Pathway Analysis

Studies using labeled fructose have revealed detailed information about fructose metabolism, including:

  • The relative contribution of fructokinase and hexokinase isoenzymes to fructose phosphorylation

  • The capacity of glucose to confer positive cooperativity to glucokinase toward fructose

  • The circulation of fructose 6-phosphate in the pentose phosphate pathway

  • The regulation of cytosolic NADD/NADH ratio

  • The fate of fructose-derived glyceraldehyde and dihydroxyacetone phosphate

These metabolic insights, while based on D-fructose studies, provide a framework for understanding how L-Fructose-1-13C might be processed in biological systems and how researchers can leverage the 13C label to track specific metabolic transformations.

Research Applications in Health and Disease

L-Fructose-1-13C has significant potential for application in various health and disease contexts beyond HFI.

Implications for Metabolic Disorders

Understanding fructose metabolism has important implications for metabolic disorders such as obesity and metabolic syndrome. Excessive fructose consumption has been linked to increased lipid synthesis and may contribute to these conditions. L-Fructose-1-13C provides a valuable tool for investigating the specific metabolic pathways involved in these processes, potentially leading to targeted interventions.

Nutritional and Dietary Research

In nutritional research, L-Fructose-1-13C can help elucidate how dietary fructose is processed and its impact on various physiological parameters. This understanding is crucial for developing evidence-based dietary recommendations, particularly in the context of increasing concerns about high-fructose diets and their health implications.

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